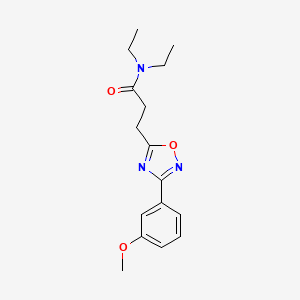![molecular formula C18H20N2O6S B7697345 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.
作用機序
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide selectively binds to the pore region of Kv1.3, blocking the flow of potassium ions through the channel. This leads to a decrease in the membrane potential and cellular excitability, which can have downstream effects on various cellular processes. The specificity of this compound for Kv1.3 makes it a valuable tool for studying the role of this channel in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 by this compound has been shown to have a number of biochemical and physiological effects. In immune cells, it can lead to a decrease in cytokine production and proliferation, which may have implications for the treatment of autoimmune diseases. In neurons, it can affect the firing properties and synaptic plasticity, which may be relevant to the study of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for Kv1.3, which allows researchers to selectively manipulate the activity of this channel without affecting other ion channels. However, one limitation is that this compound is not a natural compound, and its effects may not fully reflect the physiological effects of Kv1.3 inhibition. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability and use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide. One area of interest is the study of its effects on immune function and inflammation, particularly in the context of autoimmune diseases. Another area of interest is the study of its effects on neuronal function and plasticity, which may have implications for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various reagents in specific conditions. The first step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(N-propylsulfamoyl)phenol to form the intermediate compound, which is subsequently reacted with 2-bromoacetic acid to form the final product, this compound.
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific potassium channel, known as Kv1.3, which is involved in the regulation of membrane potential and cellular excitability. This makes this compound a useful tool for studying the role of Kv1.3 in various physiological and pathological processes, such as immune function, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-9-19-27(22,23)15-6-4-14(5-7-15)24-11-18(21)20-13-3-8-16-17(10-13)26-12-25-16/h3-8,10,19H,2,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLTVNNTKUTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

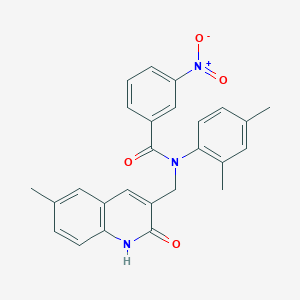


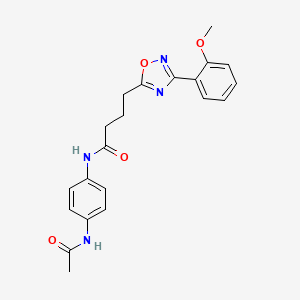
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
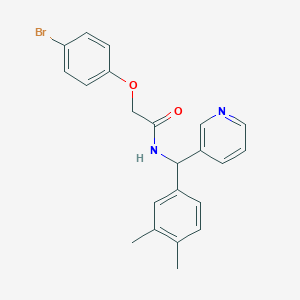



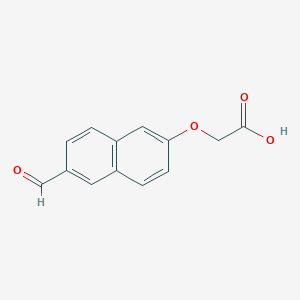
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)
